molecular formula C8H10N2O2 B2683533 N-[(5-Methyl-1,3-oxazol-2-yl)methyl]prop-2-enamide CAS No. 1699978-97-6

N-[(5-Methyl-1,3-oxazol-2-yl)methyl]prop-2-enamide

Cat. No.: B2683533
CAS No.: 1699978-97-6
M. Wt: 166.18
InChI Key: GJSLSQVYKMOSIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-Methyl-1,3-oxazol-2-yl)methyl]prop-2-enamide is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a methyl group at the 5-position of the oxazole ring and a prop-2-enamide group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Methyl-1,3-oxazol-2-yl)methyl]prop-2-enamide typically involves the cyclization of β-hydroxy amides to oxazolines using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor . The reaction conditions usually require mild temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(5-Methyl-1,3-oxazol-2-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the existing functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

N-[(5-Methyl-1,3-oxazol-2-yl)methyl]prop-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(5-Methyl-1,3-oxazol-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-Methyl-1,3-oxazol-2-yl)methyl]prop-2-enamide is unique due to its specific structural features, such as the presence of a prop-2-enamide group, which distinguishes it from other oxazole derivatives. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-[(5-methyl-1,3-oxazol-2-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-3-7(11)9-5-8-10-4-6(2)12-8/h3-4H,1,5H2,2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSLSQVYKMOSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.